molecular formula C19H19ClFN3O2S2 B11016569 2-(2-chloro-6-fluorophenyl)-N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)acetamide

Cat. No.: B11016569
M. Wt: 440.0 g/mol
InChI Key: AQUUVEXMYVGAKE-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-fluorophenyl group, a thienopyrimidine moiety, and an acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as thiourea and a β-keto ester.

    Introduction of the Hydroxy and Dimethyl Groups: The hydroxy and dimethyl groups are introduced via selective functionalization reactions, often involving protection-deprotection strategies to ensure regioselectivity.

    Attachment of the Chloro-Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the chloro-fluorophenyl group is introduced to the thienopyrimidine core.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets. The chloro-fluorophenyl group and the thienopyrimidine moiety are likely to play key roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which allow for a wide range of chemical modifications and potential biological activities. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H19ClFN3O2S2

Molecular Weight

440.0 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C19H19ClFN3O2S2/c1-10-11(2)28-19-17(10)18(26)23-15(24-19)9-27-7-6-22-16(25)8-12-13(20)4-3-5-14(12)21/h3-5H,6-9H2,1-2H3,(H,22,25)(H,23,24,26)

InChI Key

AQUUVEXMYVGAKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CSCCNC(=O)CC3=C(C=CC=C3Cl)F)C

Origin of Product

United States

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